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In the landscape of pharmaceutical development, the integrity of the final Active
Pharmaceutical Ingredient (API) is inextricably linked to the quality of its precursors. 2-(5-
Fluoro-2-nitrophenyl)ethan-1-ol, a key building block in the synthesis of various therapeutic
agents, exemplifies this principle. The incorporation of a fluorine atom can significantly enhance
the metabolic stability, binding affinity, and overall efficacy of drug candidates, making
fluorinated intermediates like this one highly valuable in modern medicinal chemistry.[1][2]
However, its journey from a supplier's shelf to a pivotal role in a drug synthesis pathway is
governed by stringent quality and regulatory standards.

This guide serves as a comprehensive resource for researchers, scientists, and drug
development professionals on the strategic sourcing of 2-(5-Fluoro-2-nitrophenyl)ethan-1-ol
in the United States and Europe. It provides a framework for navigating the supplier landscape,
qualifying vendors, and ensuring the procurement of materials that meet the rigorous demands
of pharmaceutical research and manufacturing.

Chapter 1: Compound Profile and Key Identifiers
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A precise understanding of the target molecule is the foundation of any sourcing strategy.

Ambiguity in identification can lead to costly errors and project delays.

Property Value Source
2-(5-fluoro-2-

IUPAC Name ] Fluorochem|3]
nitrophenyl)ethan-1-ol

CAS Number 553661-23-7 Fluorochem|3]

Molecular Formula CsHsFNO3 Fluorochem|3]

Molecular Weight 185.15 g/mol Calculated

Canonical SMILES

0O=C1=CC=C(F)C=C1CCO

Fluorochem|3]

This compound is a functionalized aromatic alcohol, where the nitro and fluoro groups impart

specific reactivity crucial for subsequent synthetic transformations. Its role as a pharmaceutical

intermediate means that its quality directly influences the critical quality attributes (CQAS) of the

final APL.[4]

Chapter 2: Navigating the Supplier Landscape in the

USA and Europe

The market for specialty chemicals is diverse, ranging from large-scale manufacturers to niche

custom synthesis labs. Suppliers generally fall into three categories:

e Primary Manufacturers: These companies synthesize the compound in-house, often in large

guantities. They have direct control over the manufacturing process and can typically provide

the most comprehensive documentation, including detailed impurity profiles and process

change notifications.

 Distributors: These entities source chemicals from various manufacturers and manage

logistics and distribution. They offer a broader catalog and simplified procurement but may

have less direct control over the manufacturing process itself.

o Research Chemical Suppliers: Companies like Fluorochem, BLDpharm, and American

Elements specialize in providing smaller, research-scale quantities.[3][5][6] They are
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essential for early-stage R&D but may not always offer materials produced under Good
Manufacturing Practice (GMP) conditions.

When sourcing, the intended use is paramount. For early-stage discovery, a research-grade
chemical may suffice. However, as a project progresses towards clinical trials, sourcing from a
GMP-compliant manufacturer becomes non-negotiable.[7]

Chapter 3: The Cornerstone of Procurement: Quality
Control and Documentation

Quiality control is not merely a final check; it is a comprehensive system to ensure that an
intermediate consistently meets predefined specifications.[8] For a pharmaceutical
intermediate, the quality control framework is built upon robust documentation and analytical
testing.

Essential Documentation

A reliable supplier must provide a complete package of documentation that validates the quality
of their product.

© 2026 BenchChem. All rights reserved. 3/12 Tech Support


https://www.fda.gov/apology_objects/abuse-detection-apology.html
https://www.who.int/docs/default-source/medicines/norms-and-standards/guidelines/quality-control/trs957-annex1-goodpractices-harmaceuticalqualitycontrol-laboratories.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13574917?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Document

Purpose and Key Areas for Review

Certificate of Analysis (CoA)

Provides batch-specific results for identity,
purity, and other specified tests (e.g., water
content, residual solvents). Verify that the
analytical methods used are appropriate and
validated.[4]

Safety Data Sheet (SDS)

Outlines hazards, handling procedures, and
emergency measures. Essential for laboratory

safety and compliance.

Specification Sheet

Details the agreed-upon analytical tests,
methods, and acceptance criteria for the
product. This forms the basis of the quality

agreement.[9]

Impurity Profile Analysis

Crucial for pharmaceutical development, this
document details known and potential impurities
from the synthetic route. Understanding impurity
pathways is a key expectation of regulatory
bodies.[4][10]

Protocol for Incoming Quality Control (QC) Analysis

It is a best practice to independently verify the quality of a newly received batch of any critical

intermediate. This protocol serves as a self-validating system for supplier claims.

Objective: To confirm the identity, purity, and integrity of a received batch of 2-(5-Fluoro-2-

nitrophenyl)ethan-1-ol.

Methodology:

e Documentation Review:

o Cross-reference the supplier's CoA with the established specification sheet.

o Confirm the batch number on the container matches the CoA.
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e Physical Inspection:

o Visually inspect the container for damage or compromised seals.

o Observe the material's appearance (e.g., color, form) and compare it to the specification.
e Sample Preparation:

o Under appropriate safety conditions (fume hood, personal protective equipment), carefully
draw a representative sample.

o Prepare separate samples for analysis:

» For 'H NMR and *°F NMR: Dissolve a precise amount (e.g., 5-10 mg) in a deuterated
solvent (e.g., CDCls or DMSO-ds).

» For HPLC-UV/MS: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a
suitable solvent like acetonitrile or methanol, and create serial dilutions.

e Analytical Testing:
o Identity Confirmation (NMR):

» Acquire *H and °F NMR spectra. The fluorine atom provides a highly sensitive and
specific probe for identity confirmation.[2]

» Compare the resulting spectra with a known reference standard or literature data to
confirm the chemical structure.

o Purity Assessment (HPLC):
» Analyze the sample using a validated HPLC method with UV detection.

» Determine the area percentage of the main peak to assess purity. The method should
be capable of separating the main compound from starting materials and potential
process-related impurities.

o Impurity Identification (Mass Spectrometry):

© 2026 BenchChem. All rights reserved. 5/12 Tech Support


https://www.mdpi.com/1420-3049/29/23/5748
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13574917?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Use HPLC coupled with a mass spectrometer (LC-MS) to obtain the mass of the
primary peak, confirming its molecular weight.

= Analyze any minor peaks to identify potential impurities.

e Conclusion:
o If all results conform to the pre-agreed specifications, the batch is approved for use.

o If any discrepancies are found (e.g., purity below threshold, presence of unexpected
impurities), a formal investigation should be initiated, and the supplier must be contacted.

Chapter 4: The Regulatory Maze: Sourcing for
Clinical Development

When a drug candidate moves into preclinical and clinical phases, the regulatory requirements
for its chemical intermediates intensify dramatically. Both the U.S. Food and Drug
Administration (FDA) and the European Medicines Agency (EMA) have stringent expectations,
largely guided by the International Council for Harmonisation (ICH) guidelines.[11]

Key Regulatory Frameworks

» ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients: While this
guideline applies directly to APIs, it states that GMP principles should be applied to the
manufacturing steps of "defined intermediates.” This ensures traceability, process control,
and a controlled production environment.[4][7]

e ICH Q11: Development and Manufacture of Drug Substances: This guideline emphasizes
understanding the formation of impurities and establishing a robust control strategy for the
entire manufacturing process, including intermediates.[4]

¢ Regulatory Starting Materials (RSMs): The designation of a compound as an RSM is critical.
All synthetic steps after the final RSM must be conducted under full GMP.[12] If 2-(5-Fluoro-
2-nitrophenyl)ethan-1-ol is designated as a late-stage intermediate rather than an RSM, its
manufacturing will likely fall under GMP scrutiny.

Navigating US vs. EU Differences

© 2026 BenchChem. All rights reserved. 6/12 Tech Support


https://www.ich.org/page/quality-guidelines
https://www.tianmingpharm.com/pharmaceutical-intermediate-quality-standards/
https://www.fda.gov/apology_objects/abuse-detection-apology.html
https://www.tianmingpharm.com/pharmaceutical-intermediate-quality-standards/
https://m.youtube.com/watch?v=B9GjckPDBWI
https://www.benchchem.com/product/b13574917/docs?utm_src=pdf-body#introduction-the-critical-role-of-starting-materials-in-drug-discovery
https://www.benchchem.com/product/b13574917/docs?utm_src=pdf-body#introduction-the-critical-role-of-starting-materials-in-drug-discovery
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13574917?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

While both the FDA and EMA follow ICH guidelines, their interpretation and filing requirements
can differ. For instance, US filings may require the inclusion of GMP documents and batch
records, whereas European authorities often prefer these to be excluded from the filing and
reviewed during site-specific inspections.[13] A global drug development program must account
for these nuances, which can impact the supply chain by potentially requiring different
documentation streams for different regions.[12]

Chapter 5: A Workflow for Supplier Qualification

Selecting the right supplier is a systematic process that balances scientific requirements,
quality assurance, and regulatory compliance. The following workflow illustrates a robust
approach to supplier qualification.
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Caption: A structured workflow for qualifying suppliers of critical pharmaceutical intermediates.
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Chapter 6: Synthesis and Application Context

Understanding the synthetic origin of 2-(5-Fluoro-2-nitrophenyl)ethan-1-ol provides valuable
insight into potential impurities. While specific routes are proprietary, related syntheses often
involve the reduction of a corresponding acid or aldehyde, or the functionalization of a
nitrophenyl precursor.[14] For example, the preparation of related nitroaniline compounds can
sometimes result in isomeric impurities if the starting materials are not carefully controlled.[15]
This knowledge allows researchers to develop targeted analytical methods to screen for
process-specific impurities that may not be listed on a standard CoA.

The compound's utility is broad, serving as a precursor in the synthesis of molecules for anti-
inflammatory drugs, enzyme inhibitors, and other therapeutic agents.[16][17] Its structure is a
valuable scaffold for building more complex molecules in drug discovery campaigns.

Conclusion

Sourcing 2-(5-Fluoro-2-nitrophenyl)ethan-1-ol for pharmaceutical applications in the USA
and Europe is a multi-faceted task that extends far beyond a simple purchasing transaction. It
requires a deep understanding of the compound's chemical nature, a thorough evaluation of
the supplier landscape, and rigorous adherence to quality control and international regulatory
standards. By implementing a systematic approach to supplier qualification, including
comprehensive documentation review, independent analytical verification, and a clear
understanding of the regulatory context, research and development teams can ensure a stable
supply of high-quality material. This diligence is the foundation upon which safe and effective
medicines are built, safeguarding process integrity from the laboratory bench to the patient.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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